molecular formula C16H20ClN5O B7634635 [5-Chloro-2-(ethylamino)phenyl]-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]methanone

[5-Chloro-2-(ethylamino)phenyl]-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]methanone

Cat. No. B7634635
M. Wt: 333.81 g/mol
InChI Key: RKHYYARRDRLCKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-Chloro-2-(ethylamino)phenyl]-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]methanone is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as CEPM and is known for its unique structure and properties.

Mechanism of Action

The mechanism of action of CEPM is not yet fully understood. However, it is believed that CEPM exerts its antifungal and anticancer effects by inhibiting specific enzymes and proteins that are essential for the growth and survival of these organisms.
Biochemical and Physiological Effects:
CEPM has been shown to have various biochemical and physiological effects in laboratory experiments. It has been shown to inhibit the growth of various fungal strains, including Candida albicans and Aspergillus fumigatus. It has also been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the major advantages of CEPM is its potent antifungal and anticancer activity. It is also relatively easy to synthesize and purify, which makes it an attractive compound for laboratory experiments. However, one of the limitations of CEPM is that its mechanism of action is not yet fully understood, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for the study of CEPM. One potential direction is to further elucidate its mechanism of action, which could lead to the development of more potent and selective inhibitors of specific enzymes and proteins. Another potential direction is to study the pharmacokinetics and pharmacodynamics of CEPM in vivo, which could provide valuable information for the development of new antifungal and anticancer drugs. Additionally, CEPM could be studied for its potential use in other fields, such as agriculture and environmental science.

Synthesis Methods

The synthesis of CEPM involves a series of chemical reactions that require specific reagents and conditions. The most common method for synthesizing CEPM involves the reaction of 5-chloro-2-(ethylamino)benzoic acid with 1-(4-(1,2,4-triazol-1-yl)piperidin-1-yl)methanone in the presence of a catalyst. The resulting product is then purified to obtain CEPM in its pure form.

Scientific Research Applications

CEPM has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of CEPM is in the field of medicinal chemistry. CEPM has been shown to exhibit potent antifungal activity against various fungal strains. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

[5-chloro-2-(ethylamino)phenyl]-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5O/c1-2-19-15-4-3-12(17)9-14(15)16(23)21-7-5-13(6-8-21)22-11-18-10-20-22/h3-4,9-11,13,19H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHYYARRDRLCKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-Chloro-2-(ethylamino)phenyl]-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]methanone

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